8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane
Overview
Description
8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane is a fluorinated organic compound with the molecular formula C8H8F9I and a molecular weight of 402.04 g/mol . This compound is characterized by the presence of an iodine atom and multiple fluorine atoms, making it a highly fluorinated alkyl iodide. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane typically involves the iodination of a fluorinated precursor. One common method is the reaction of a fluorinated alkane with iodine in the presence of a suitable catalyst. For example, the reaction of 1H,1H,2H,2H-perfluorooctanol with iodine can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These methods ensure high yields and purity of the final product. The reaction conditions typically include controlled temperatures and pressures to optimize the iodination process.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding fluorinated alkane.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or amines are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Fluorinated alcohols or amines.
Reduction: Fluorinated alkanes.
Oxidation: Fluorinated carboxylic acids or ketones.
Scientific Research Applications
8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of fluorinated compounds’ interactions with biological systems.
Medicine: Potential use in the development of fluorinated pharmaceuticals.
Industry: As a precursor for the synthesis of other fluorinated compounds and materials
Mechanism of Action
The mechanism of action of 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane involves its ability to undergo substitution and reduction reactions. The iodine atom can be replaced by other nucleophiles, leading to the formation of various derivatives. The fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1H,1H,2H,2H-Perfluorooctyl iodide: Similar in structure but with different fluorination patterns.
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: Another highly fluorinated alkyl iodide with additional fluorine atoms
Uniqueness
8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane is unique due to its specific fluorination pattern and the presence of an iodine atom, which makes it highly reactive and suitable for various synthetic applications. Its stability and reactivity are enhanced by the multiple fluorine atoms, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-8-iodooctane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F9I/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMXDBZLFGYHCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895182 | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-8-iodooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99324-98-8 | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-8-iodooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99324-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-8-iodooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.